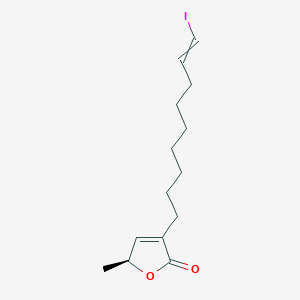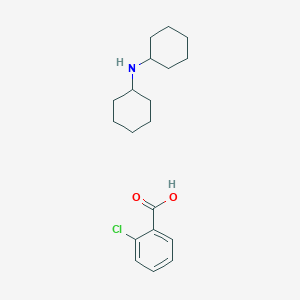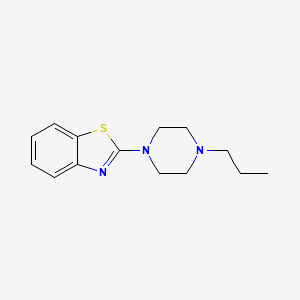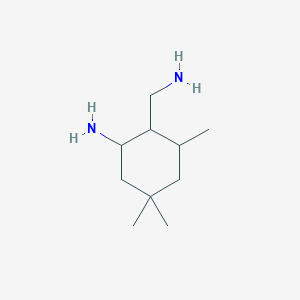![molecular formula C11H15N3 B15158259 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-86-3](/img/structure/B15158259.png)
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-4-YL)-1,4-diazabicyclo[321]octane is a nitrogen-containing heterocyclic compound This compound is part of the diazabicyclo family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the reduction of aziridines using lithium aluminum hydride (LiAlH4), which results in the formation of the bicyclic structure . Another approach involves the use of palladium-catalyzed reactions to form the desired compound from simpler starting materials .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ, catalytic hydrogenation.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable scaffold for drug discovery and development . It has been explored for its antiproliferative activity against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . Additionally, this compound is used in the synthesis of bioactive molecules and as a key intermediate in the total synthesis of complex natural products .
Mécanisme D'action
The mechanism of action of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound found in tropane alkaloids, known for its biological activity.
Piperazines: Compounds with a similar bicyclic structure, widely used in pharmaceuticals.
Uniqueness
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane stands out due to the presence of the pyridine ring, which enhances its chemical reactivity and potential for functionalization. This unique feature allows for a broader range of applications in drug discovery and synthetic chemistry.
Propriétés
Numéro CAS |
675589-86-3 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
4-pyridin-4-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-4-12-5-2-10(1)14-8-7-13-6-3-11(14)9-13/h1-2,4-5,11H,3,6-9H2 |
Clé InChI |
UYYLURCEMVZEDK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN(C1C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)





![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)
![1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)

